Ngaione

描述

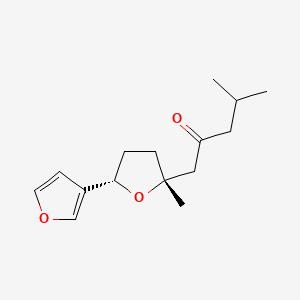

Ngaione is a naturally occurring sesquiterpene ketone found predominantly in the essential oil of the leaves of Myoporum laetum It has the molecular formula C₁₅H₂₂O₃ and is known for its distinctive chemical structure, which includes a carbonyl group

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Ngaione involves several steps, starting from optically active furyl alcohol. A key step in the synthesis is the construction of a tetrahydrofuran ring via a π-allyl palladium complex with a chiral phosphine ligand. This method allows for the enantiocontrolled total synthesis of this compound and its stereoisomers .

Industrial Production Methods: Industrial production of this compound is typically achieved through the extraction of essential oils from Myoporum laetum leaves. The essential oil is then subjected to various purification processes to isolate this compound. The extraction process involves steam distillation followed by chromatographic techniques to obtain pure this compound.

化学反应分析

Oxidation Reactions

Ngaione undergoes oxidation primarily at its carbonyl or allylic positions. Key reagents and outcomes include:

For example, oxidation with CrO₃ in acetic acid yields dehydroipomeamarone, a conjugated enone derivative .

Reduction Reactions

The carbonyl group in this compound is susceptible to reduction, forming secondary alcohols:

| Reducing Agent | Conditions | Products | References |

|---|---|---|---|

| Sodium borohydride (NaBH₄) | Methanol, 0–25°C | Diol derivatives | |

| Lithium aluminum hydride (LiAlH₄) | Dry ether, reflux | Primary alcohols (via cleavage) |

Stereoselective reductions using chiral catalysts (e.g., CBS reduction) produce enantiomerically pure alcohols critical for synthesizing this compound’s stereoisomers .

Substitution Reactions

This compound participates in nucleophilic substitutions, particularly at the carbonyl carbon:

| Reagent | Conditions | Products | References |

|---|---|---|---|

| Grignard reagents (RMgX) | Dry THF, 0°C | Alkylated derivatives | |

| Organolithium compounds (RLi) | Anhydrous ether | Substituted tetrahydrofurans |

For instance, treatment with methylmagnesium bromide forms a tertiary alcohol adduct .

Stereochemical Transformations

This compound’s tetrahydrofuran ring allows stereocontrolled reactions:

-

Epimerization : Heating (-)-epithis compound with base converts it to (-)-ngaione .

-

Hydrogenation : Catalytic hydrogenation of dehydrothis compound (C₁₅H₂₀O₃) yields (-)-ngaione .

Biological and Mechanistic Insights

This compound’s toxicity in livestock arises from its interaction with hepatic enzymes, causing oxidative stress . Its mechanism involves:

-

Enzyme inhibition : Binding to cytochrome P450 enzymes.

-

Free radical formation : Oxidation generates reactive oxygen species (ROS) .

Comparison with Analogues

This compound’s reactivity differs from structurally related compounds:

| Compound | Key Reaction | Distinct Feature |

|---|---|---|

| Ipomeamarone | Epoxidation of furan ring | Higher cytotoxicity |

| Dehydrothis compound | Conjugated diene reactivity | Thermal isomerization to this compound |

科学研究应用

Toxicological Studies

Ngaione's toxicological profile has been extensively studied, particularly regarding its effects on liver function. Research indicates that this compound requires activation by microsomal cytochrome P-450 enzymes to exert its toxic effects. A study demonstrated that daily oral dosing of this compound over seven weeks significantly impacted liver enzyme levels, suggesting a need for caution in its use due to potential hepatotoxicity .

Table 1: Effects of this compound on Liver Enzymes

| Study Reference | Dosage (mg/kg) | Duration (weeks) | Key Findings |

|---|---|---|---|

| Varies | 7 | Reduced levels of cytochrome P-450 enzymes | |

| Varies | 7 | Induced hepatotoxicity in rodent models |

Agricultural Applications

This compound has been identified as a natural pesticide due to its toxic properties against various agricultural pests. The compound's high concentration in Myoporum laetum makes it a candidate for developing eco-friendly pest control solutions. Its efficacy against pests can be attributed to its ability to disrupt biological processes in target organisms.

Case Study: this compound as a Natural Pesticide

A study focused on the impact of this compound on pest populations revealed significant mortality rates among target species when exposed to the compound. This suggests that this compound could be utilized as a biopesticide, reducing reliance on synthetic chemicals in agriculture .

Synthesis and Medicinal Chemistry

The synthesis of this compound and its derivatives has been of interest in medicinal chemistry due to their potential therapeutic applications. Recent advancements have focused on developing concise synthetic pathways for this compound, allowing for easier access to this compound and its analogs for further biological evaluations .

Table 2: Synthetic Pathways for this compound

作用机制

The mechanism of action of Ngaione involves its interaction with various molecular targets. This compound exerts its effects by binding to specific enzymes and receptors, leading to changes in cellular processes. The exact pathways involved in its mechanism of action are still under investigation, but it is known to modulate several biochemical pathways, including those related to oxidative stress and inflammation.

相似化合物的比较

Ngaione is unique among sesquiterpene ketones due to its specific chemical structure and biological activities. Similar compounds include:

Ipomeamarone: Another sesquiterpene ketone with similar biological activities.

Nagilactones: A group of terpenoid lactones with comparable pharmacological effects.

Podolactones: Structurally related compounds with similar therapeutic potential.

This compound stands out due to its distinctive carbonyl group and the specific reactions it undergoes, making it a valuable compound for various scientific and industrial applications.

属性

IUPAC Name |

1-[(2R,5S)-5-(furan-3-yl)-2-methyloxolan-2-yl]-4-methylpentan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O3/c1-11(2)8-13(16)9-15(3)6-4-14(18-15)12-5-7-17-10-12/h5,7,10-11,14H,4,6,8-9H2,1-3H3/t14-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOFDWNOSFDVCDF-LSDHHAIUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)CC1(CCC(O1)C2=COC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC(=O)C[C@]1(CC[C@H](O1)C2=COC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

581-12-4 | |

| Record name | 4-Methyl-1-[(2S,5R)-2,3,4,5-tetrahydro-5-methyl[2,3′-bifuran]-5-yl]-2-pentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=581-12-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ngaione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000581124 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。